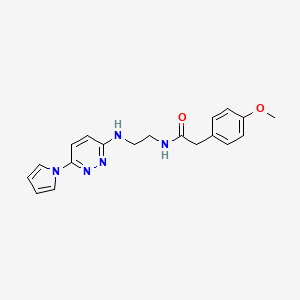

![molecular formula C19H22N4O2 B2708654 2-[3-环丙基-5-(1-吡咯烷基甲酰)-1H-吡唑-1-基]-N~1~-苯基乙酰胺 CAS No. 1251621-98-3](/img/structure/B2708654.png)

2-[3-环丙基-5-(1-吡咯烷基甲酰)-1H-吡唑-1-基]-N~1~-苯基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

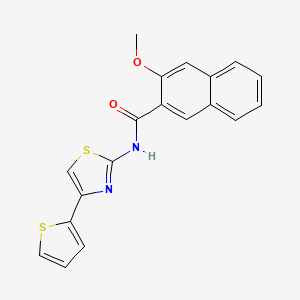

The synthesis of such compounds often involves several steps and different reagents. For instance, pyrazolines or their analogs can be prepared by several synthesis strategies . Among these methods, chalcones, hydrazines, diazo compounds, and hydrazones are most commonly applied under different reaction conditions for the synthesis of pyrazoline and its analogs .Molecular Structure Analysis

The compound contains a cyclopropyl group, which is a chemical structure derived from cyclopropane . It also contains a pyrazoline moiety, which consists of a five-member ring with two nitrogen atoms at different positions .Chemical Reactions Analysis

The chemical reactions involving this compound could be complex and varied. For instance, cyclopropyl groups are good donors in hyperconjugation, resulting in a considerable stabilization of carbocations . Pyrazolines or their analogs can be prepared by several synthesis strategies .科学研究应用

合成和抗菌活性

已广泛研究了包含与所讨论化合物相似的吡唑部分的化合物及其抗菌特性。例如,Bondock 等人(2008 年)探讨了包含与吡唑衍生物具有结构相似性的安替比林部分的新杂环的合成和抗菌活性。这些化合物被评估为抗菌剂,表明吡唑衍生物在开发新抗菌药物中的潜力 (Bondock, Rabie, Etman, & Fadda, 2008)。

镍催化的甲胺羰基化反应

苯乙酰胺的多功能性值得注意,它与所讨论的化合物共享部分分子结构,在合成化学中。Wang 等人(2020 年)描述了一种镍催化的甲胺羰基化过程,该过程产生 α-取代苯乙酰胺。该方法因其广泛的官能团耐受性和温和的反应条件而备受关注,展示了该化合物在合成有机化学和药物分子设计中的相关性 (Wang, Huang, Wang, Qu, & Chen, 2020)。

抗增殖剂

吡唑衍生物也被认为是有前途的抗增殖剂。Ananda 等人(2017 年)合成了新型 1-芳基-3、5-双(杂)芳基吡唑衍生物,并评估了它们对包括乳腺癌和白血病细胞在内的各种癌细胞系的细胞毒性作用。该研究强调了吡唑衍生物在癌症治疗中的潜力,特别是在诱导癌细胞凋亡方面 (Ananda, Sharath Kumar, Nishana, Hegde, Srivastava, Byregowda, Choudhary, Raghavan, & Rangappa, 2017)。

新型异恶唑啉和异恶唑的合成

Rahmouni 等人(2014 年)探索了从 N-取代吡唑并[3,4-d]嘧啶-4(5H)-酮衍生物合成新型异恶唑啉和异恶唑,证明了吡唑衍生物在合成多种杂环化合物中的用途。这些化合物可能在药物化学和药物开发中具有各种应用 (Rahmouni, Romdhane, Ben Said, Guérineau, Touboul, & Jannet, 2014)。

作用机制

Target of Action

The compound contains a pyrrolidine ring, which is a common structure in many biologically active compounds . Pyrrolidine derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

The exact mode of action would depend on the specific targets of the compound. Pyrrolidine derivatives can interact with their targets in various ways, often involving the formation of hydrogen bonds or hydrophobic interactions .

Biochemical Pathways

Pyrrolidine derivatives can be involved in a variety of biochemical pathways due to their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of the compound would depend on its specific chemical structure. Pyrrolidine derivatives can have diverse pharmacokinetic properties due to their ability to efficiently explore the pharmacophore space due to sp3-hybridization .

Result of Action

The molecular and cellular effects of the compound would depend on its specific targets and mode of action. For example, if the compound has antiviral activity, it might inhibit the replication of viruses inside host cells .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. The compound’s pyrrolidine ring might contribute to its stability under different conditions .

属性

IUPAC Name |

2-[3-cyclopropyl-5-(pyrrolidine-1-carbonyl)pyrazol-1-yl]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2/c24-18(20-15-6-2-1-3-7-15)13-23-17(12-16(21-23)14-8-9-14)19(25)22-10-4-5-11-22/h1-3,6-7,12,14H,4-5,8-11,13H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOFRPSRFGBPRLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC(=NN2CC(=O)NC3=CC=CC=C3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,3-dimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide](/img/structure/B2708574.png)

![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxybenzyl)quinazolin-4(3H)-one](/img/structure/B2708576.png)

![4-benzyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2708578.png)

![N-[(2-Piperidin-1-ylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2708579.png)

![3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid](/img/structure/B2708590.png)

![6-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B2708592.png)

![2,5-diethyl-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2708594.png)